Alogliptin Impurity 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alogliptin Impurity 12, also known as ®-2-((3-Methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is a chemical compound that is often found as an impurity in the pharmaceutical ingredient alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The presence of impurities like this compound is critical to monitor due to potential genotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Alogliptin Impurity 12 involves several synthetic routes. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline. These bases are used in the synthesis of alogliptin and can lead to the formation of impurities . The reaction conditions typically involve the use of a mixture of water and methanol as the mobile phase, with ammonium acetate and formic acid as additives .
Industrial Production Methods: In industrial settings, the production of alogliptin and its impurities is controlled through stringent quality control measures. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and quantify the levels of impurities during the synthesis process . The separation is performed on specific columns, and the mobile phase is carefully prepared to ensure the accurate detection of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Alogliptin Impurity 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Alogliptin Impurity 12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential genotoxic effects and its role in the synthesis of pharmaceutical ingredients . In the industry, it is used for quality control and assurance during the production of alogliptin .
Wirkmechanismus
The mechanism of action of Alogliptin Impurity 12 is closely related to its parent compound, alogliptin. Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . By inhibiting DPP-4, alogliptin increases the levels of active incretins, which helps in glycemic control . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Alogliptin Impurity 12 can be compared with other impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . The uniqueness of this compound lies in its specific structure and the conditions under which it is formed. Similar compounds include other impurities that share electrophilic functional groups and pose similar genotoxic risks .
Eigenschaften
CAS-Nummer |
2749281-73-8 |
---|---|
Molekularformel |
C25H25N5O3 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-28-23(31)14-22(30(25(28)33)16-20-11-6-5-10-19(20)15-26)29-13-7-12-21(17-29)27-24(32)18-8-3-2-4-9-18/h2-6,8-11,14,21H,7,12-13,16-17H2,1H3,(H,27,32)/t21-/m1/s1 |
InChI-Schlüssel |
YJMNTJGSDFBRQM-OAQYLSRUSA-N |
Isomerische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.